4,4'-Bis(4-trifluorovinyloxy)biphenyl

Thermal Stability PFCB Polymers Thermogravimetric Analysis

Select BPVE monomer for synthesizing linear perfluorocyclobutyl (PFCB) polymers when a dielectric constant below 3.0 is required for advanced interconnects. This rigid biphenyl core monomer ensures a glass transition temperature >140 °C and thermal stability exceeding 450 °C in derived copolymers, outperforming flexible analogs. Ideal for optical waveguides, low-k dielectrics, and space-durable materials.

Molecular Formula C16H8F6O2
Molecular Weight 346.22 g/mol
CAS No. 134130-19-1
Cat. No. B175376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(4-trifluorovinyloxy)biphenyl
CAS134130-19-1
Molecular FormulaC16H8F6O2
Molecular Weight346.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)OC(=C(F)F)F)OC(=C(F)F)F
InChIInChI=1S/C16H8F6O2/c17-13(18)15(21)23-11-5-1-9(2-6-11)10-3-7-12(8-4-10)24-16(22)14(19)20/h1-8H
InChIKeyQNDHDIXRBUDLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bis(4-trifluorovinyloxy)biphenyl (CAS 134130-19-1) Procurement Guide for Perfluorocyclobutyl Polymer Synthesis


4,4'-Bis(4-trifluorovinyloxy)biphenyl (TFVE-BP, BPVE) is a bifunctional aryl trifluorovinyl ether monomer that polymerizes via a thermal [2π+2π] cycloaddition mechanism to form perfluorocyclobutyl (PFCB) aryl ether polymers [1]. This condensate-free step-growth polymerization enables the production of well-defined linear thermoplastics with alternating aromatic ether and perfluorocyclobutane subunits [2]. The rigid biphenyl core imparts high glass transition temperatures (Tg >140 °C) and thermal stability exceeding 450 °C in derived copolymers, while the fluorinated backbone provides intrinsic low dielectric constants and hydrophobicity [3]. As a commercially available monomer, it serves as a versatile building block for solution-processable PFCB polymers utilized in optical waveguides, low-k dielectrics, proton exchange membranes, and space-durable materials [4].

Why Generic Aryl Trifluorovinyl Ethers Cannot Substitute 4,4'-Bis(4-trifluorovinyloxy)biphenyl in High-Performance PFCB Polymer Applications


Substituting 4,4'-Bis(4-trifluorovinyloxy)biphenyl with alternative aryl trifluorovinyl ether monomers—such as 2,2-bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane (6F) or 1,1,1-tris(4-trifluorovinyloxyphenyl)ethane—fundamentally alters the polymer architecture and resultant thermomechanical, dielectric, and solubility profiles. The rigid, planar biphenyl core of BPVE confers a higher glass transition temperature (Tg) and greater thermal stability compared to the flexible hexafluoroisopropylidene bridge in 6F, which reduces chain-chain interactions and lowers Tg [1]. Conversely, trifunctional monomers introduce crosslinking, which increases dielectric constant and alters mechanical properties relative to the linear thermoplastic BPVE-derived polymer [2]. Furthermore, BPVE exhibits distinct solubility behavior in supercritical fluids compared to 6F, limiting processing options if interchanged [3]. These quantifiable differences in polymer architecture, thermal behavior, dielectric performance, and processability directly impact device reliability in microelectronics, photonics, and aerospace applications, making generic substitution scientifically unsound.

Quantitative Evidence Differentiating 4,4'-Bis(4-trifluorovinyloxy)biphenyl from Closest Analogs in PFCB Polymer Synthesis


Thermal Stability: BPVE-Derived Copolymers Exhibit >450 °C Onset Degradation Versus 313-363 °C for Segmented Poly(aryl ether) Analogs

Copolymers derived from 4,4'-bis(4-trifluorovinyloxy)biphenyl demonstrate significantly higher thermal stability compared to segmented semifluorinated poly(aryl ether)s containing oligo(ethylene glycol) segments. The BPVE-based copolymers exhibit catastrophic weight loss onset above 450 °C by TGA, whereas segmented analogs show initial degradation between 313-333 °C in air [1]. This nearly 150 °C difference in thermal stability is attributed to the fully aromatic, fluorinated backbone without aliphatic ether segments.

Thermal Stability PFCB Polymers Thermogravimetric Analysis

Dielectric Constant: BPVE-Derived BPFCB Polymer Maintains k < 3.0, Whereas Crosslinked PFCB Exhibits Slightly Increased k

Polymers synthesized from 4,4'-bis(trifluorovinyloxy)biphenyl (BPFCB) exhibit dielectric constants below 3.0, satisfying the requirement for copper/low-k interconnect systems in advanced semiconductor devices [1]. In a direct comparative study, the crosslinkable analog poly(1,1,1-triphenyl ethane perfluorocyclobutyl ether) (PFCB) showed a slightly increased dielectric constant relative to the linear BPFCB, attributed to the crosslinked network structure [1]. This differentiation is critical for minimizing RC delay and signal crosstalk in high-frequency integrated circuits.

Low-k Dielectric Microelectronics PFCB Polymers

Solubility in Supercritical Dimethyl Ether: BPVE Polymer Precipitates Above ~40 °C, Whereas 6FVE Polymer Remains Soluble to 90 °C

In supercritical dimethyl ether (DME), the polymer derived from 4,4'-bis(trifluorovinyloxy)biphenyl (BPVE) exhibits limited thermal solubility stability: it drops out of solution as the system temperature is raised above approximately 40 °C [1]. In contrast, the polymer derived from the 6F analog (6FVE) remains soluble in DME at temperatures up to 90 °C [1]. This differential solubility behavior reflects the enhanced chain-chain interactions and reduced free volume in the rigid biphenyl-based polymer versus the hexafluoroisopropylidene-containing analog.

Supercritical Fluid Processing Polymer Solubility Green Processing

Glass Transition Temperature: BPVE-Derived PFCB Polymers Exhibit Tg >140 °C, Versus Tgs as Low as 1-11 °C for Segmented Poly(aryl ether) Analogs

Thermoplastic copolymers derived from 4,4'-bis(trifluorovinyloxy)biphenyl exhibit high glass transition temperatures (Tg) exceeding 140 °C, as demonstrated in phenylphosphine oxide-containing copolymers [1]. In stark contrast, segmented semifluorinated poly(aryl ether)s prepared from the same monomer but incorporating oligo(ethylene glycol) segments display Tgs ranging from only 1 to 11 °C [2]. This ~130-140 °C difference in Tg underscores the critical role of the rigid biphenyl core in maintaining dimensional stability at elevated temperatures, which is essential for optical and electronic device reliability.

Glass Transition Temperature Thermomechanical Properties Polymer Rigidity

Polymerization Versatility: BPVE Enables Both Condensate-Free [2+2] Cycloaddition and Base-Catalyzed Step-Growth Routes, Whereas Crosslinkable Analogs Restrict Architecture Control

4,4'-Bis(4-trifluorovinyloxy)biphenyl uniquely supports dual polymerization pathways: thermal [2π+2π] cycloaddition to form PFCB polymers without condensate byproducts, and base-catalyzed step-growth polymerization with bisphenols to yield semi-fluorinated arylene vinylene ether (FAVE) telechelic polymers with intact TFVE end groups [1]. This contrasts with trifunctional analogs (e.g., 1,1,1-tris(4-trifluorovinyloxyphenyl)ethane), which predominantly yield crosslinked thermosets [2], and 6F monomers, which produce polymers with different solubility and thermal characteristics. The ability to retain reactive end groups for subsequent chain extension or crosslinking provides architectural control not achievable with crosslinkable or flexible analogs.

Step-Growth Polymerization Telechelic Polymers Polymer Architecture Control

Thermomechanical Robustness: BPVE-Based Copolymers Enable High Tg (>140 °C) Combined with >450 °C Thermal Stability, Outperforming 6F-Based Analogs in Structural Rigidity

The combination of high glass transition temperature (>140 °C) and exceptional thermal stability (>450 °C onset degradation) in BPVE-derived copolymers distinguishes this monomer from the 6F analog [1]. The 6F monomer, containing a flexible hexafluoroisopropylidene bridge, reduces chain-chain interactions and disrupts aromatic electronic resonance, resulting in lower Tg polymers with increased solubility but compromised thermomechanical rigidity [2]. For applications requiring dimensional stability under thermal load (e.g., space structures, high-power optical interconnects), the BPVE-derived polymer's ~140 °C higher Tg provides a decisive performance advantage over 6F-based materials.

Thermal Stability Thermomechanical Performance High-Tg Polymers

Optimal Application Scenarios for 4,4'-Bis(4-trifluorovinyloxy)biphenyl Based on Verified Differentiation Evidence


Low-k Interlayer Dielectrics for Advanced Semiconductor Interconnects

Select BPVE monomer for synthesizing linear BPFCB polymers when a dielectric constant below 3.0 is required for copper/low-k interconnect systems. The crosslinkable analog (PFCB from trifunctional monomer) exhibits a slightly increased dielectric constant, making BPVE the preferred monomer for minimizing RC delay and signal crosstalk in high-frequency integrated circuits [1]. The condensate-free [2+2] cycloaddition polymerization ensures no volatile byproducts that could cause voiding in damascene processes.

High-Temperature Optical Waveguides and Photonic Devices

Use BPVE-derived PFCB copolymers for planar optical waveguides and photonic components requiring sustained dimensional stability at elevated operating temperatures. The combination of Tg >140 °C and thermal stability exceeding 450 °C ensures that optical alignment and refractive index contrast are maintained during high-power laser operation or elevated ambient conditions [1]. The rigid biphenyl core provides superior thermomechanical rigidity compared to 6F-based analogs, which would undergo softening at lower temperatures .

Space-Durable Structural Polymers and Coatings

Specify BPVE monomer for synthesizing space-durable polymers when both high thermal stability (>450 °C) and atomic oxygen resistance are required. Phenylphosphine oxide-containing BPVE copolymers have demonstrated significant space durability in ground-based atomic oxygen simulations, while maintaining transparent film-forming capability and high Tg (>140 °C) [1]. The absence of aliphatic segments susceptible to oxidative degradation further enhances space environment survivability compared to segmented poly(aryl ether) analogs .

Telechelic Polymer Synthesis for Latent Crosslinking Applications

Employ BPVE monomer in base-catalyzed step-growth polymerization with bisphenols to produce semi-fluorinated arylene vinylene ether (FAVE) telechelic polymers with intact terminal trifluorovinyl ether groups [1]. These reactive end groups enable subsequent thermal chain extension to PFCB networks, providing a two-stage curing profile useful for coatings, adhesives, and composite matrices requiring initial processability followed by high-temperature performance [1]. The dual polymerization capability of BPVE is not accessible with trifunctional crosslinking monomers or the more soluble but less thermally robust 6F monomer.

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